molecular formula C18H25NO2 B4600770 N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]furan-2-carboxamide

N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]furan-2-carboxamide

Cat. No.: B4600770
M. Wt: 287.4 g/mol
InChI Key: CLFRPPVACIQETH-UHFFFAOYSA-N
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Description

N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]furan-2-carboxamide is a useful research compound. Its molecular formula is C18H25NO2 and its molecular weight is 287.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[1-(1-adamantyl)propyl]-2-furamide is 287.188529040 g/mol and the complexity rating of the compound is 378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Science and Materials Chemistry

Synthesis and Characterization of Polyamide-Imides New diimide-dicarboxylic acids containing pendent adamantyl groups were synthesized, leading to the development of adamantyl-containing polyamide-imides (PAIs) with significant thermal stability and mechanical strength. These PAIs are amorphous, easily soluble in various solvents, and can form transparent, flexible films with a range of glass transition temperatures and thermal degradation points, demonstrating their potential in high-performance materials applications (Liaw & Liaw, 2001).

Electroactive Aromatic Polyamides and Polyimides Adamantylphenoxy-substituted triphenylamine units were synthesized and incorporated into aromatic polyamides and polyimides, producing polymers with excellent solubility, electrochemical stability, and electrochromic properties. These materials exhibit strong UV–vis absorption and photoluminescence, indicating their suitability for use in electronic and optoelectronic devices (Hsiao et al., 2009).

Pharmaceutical Research and Development

Antiviral and Antibacterial Aglycon Derivatives A study on adamantane derivatives of glycopeptide antibiotics revealed their antibacterial and anti-HIV activities. Specifically, N-(adamantyl-1)methylcarboxamide derivatives showed promising results against glycopeptide-susceptible and -resistant bacteria, as well as good antiretroviral activity, highlighting their potential in addressing antibiotic resistance and HIV treatment (Printsevskaya et al., 2005).

Novel Bioisosteres of Adamantanyl Benzamide Research into bioisosteres of adamantanyl benzamide for P2X7R antagonism explored enhancements in pharmacological properties. Modifications aimed at improving metabolic stability without compromising antagonist activity led to the development of compounds with improved physicochemical properties and potential therapeutic applications (Wilkinson et al., 2017).

Antiviral Drug Development

Coronavirus Helicase Inhibitors Adamantane-derived compounds were identified as potential inhibitors of coronavirus helicase, an essential enzyme for viral replication. These inhibitors offer a promising approach for developing antiviral treatments against coronaviruses, including SARS-CoV and SARS-CoV-2, highlighting the critical role of adamantane derivatives in antiviral research (Spratt et al., 2021).

Properties

IUPAC Name

N-[1-(1-adamantyl)propyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-2-16(19-17(20)15-4-3-5-21-15)18-9-12-6-13(10-18)8-14(7-12)11-18/h3-5,12-14,16H,2,6-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFRPPVACIQETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]furan-2-carboxamide
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N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]furan-2-carboxamide
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N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]furan-2-carboxamide
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N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]furan-2-carboxamide
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N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]furan-2-carboxamide
Reactant of Route 6
N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]furan-2-carboxamide

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